molecular formula C15H17ClN2O2S2 B2362988 5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide CAS No. 2034548-17-7

5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide

Cat. No.: B2362988
CAS No.: 2034548-17-7
M. Wt: 356.88
InChI Key: UQWXFEKCASYFLI-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide, also known as CTET, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Pharmacological Activity

Compounds resembling "5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide" have been investigated for their biological and pharmacological activities. For instance, furan-carboxamide derivatives have demonstrated potent inhibitory effects against lethal H5N1 influenza A viruses. These derivatives, particularly those with 2,5-dimethyl-substituted heterocyclic moieties, were identified as novel inhibitors, offering insights into the potential antiviral applications of structurally related compounds (Yongshi et al., 2017).

Antimicrobial Activity

Research on similar compounds, such as novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, has been conducted to evaluate their antimycobacterial activity. These compounds showed promising results against Mycobacterium tuberculosis, highlighting the therapeutic potential of related compounds in treating tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2020).

Chemical Synthesis and Modifications

The compound's structural features also suggest its utility in chemical synthesis and modifications. For instance, research on furan and thiophene derivatives has explored their use in synthesizing new compounds with potential anti-inflammatory, antibacterial properties, and reduced gastrointestinal toxicity. This includes the synthesis of quinoline attached-furan-2(3H)-ones, indicating the compound may serve as a precursor or intermediate in synthesizing bioactive molecules with specific therapeutic properties (Alam et al., 2011).

Supramolecular Chemistry

Studies on furan/thiophene carboxamide compounds have explored the influence of aromaticity on crystal packing, which can be crucial for developing materials with specific optical or electronic properties. Such investigations provide insights into how structural variations, like those in "this compound," could affect molecular assembly and the development of novel materials (Rahmani et al., 2016).

Properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2/c16-14-4-3-13(22-14)15(19)17-10-11(12-2-1-7-20-12)18-5-8-21-9-6-18/h1-4,7,11H,5-6,8-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWXFEKCASYFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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